molecular formula C10H10BrN3 B14062437 8-Bromo-2,7-dimethylquinazolin-4-amine

8-Bromo-2,7-dimethylquinazolin-4-amine

Cat. No.: B14062437
M. Wt: 252.11 g/mol
InChI Key: ULGKKIMZMTTWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2,7-dimethylquinazolin-4-amine is a synthetic quinazoline derivative of significant interest in medicinal chemistry and drug discovery research. Quinazoline-based compounds are considered a privileged scaffold in pharmacology due to their wide spectrum of biological activities. The specific substitutions on the quinazoline core, including the bromo and methyl groups on this compound, are known to be critical for modulating biological activity and physicochemical properties. This compound serves as a versatile building block for the synthesis of more complex molecules. The bromo substituent at the 8-position is a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse libraries for structure-activity relationship (SAR) studies . The 4-amine group is a common feature in many bioactive quinazolines and is often involved in key hydrogen-bonding interactions with biological targets . Quinazoline derivatives are extensively investigated as inhibitors of various kinases, including the Epidermal Growth Factor Receptor (EGFR) family . The structural motif of a 4-aminoquinazoline is present in several marketed drugs and experimental compounds that function as tyrosine kinase inhibitors . Furthermore, halogenated quinazolines, particularly those with bromo or chloro substituents at the 6 or 8 positions, have demonstrated enhanced antimicrobial and cytotoxic activities in research settings, making them valuable leads in the development of new anti-infective and anticancer agents . Researchers can utilize this compound to explore these and other potential therapeutic areas. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

8-bromo-2,7-dimethylquinazolin-4-amine

InChI

InChI=1S/C10H10BrN3/c1-5-3-4-7-9(8(5)11)13-6(2)14-10(7)12/h3-4H,1-2H3,(H2,12,13,14)

InChI Key

ULGKKIMZMTTWRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC(=N2)C)N)Br

Origin of Product

United States

Preparation Methods

Preparation of 2-Amino-5-bromo-3,6-dimethylbenzamide

The benzene ring substituents are introduced via sequential functionalization of commercially available 3,6-dimethylanthranilic acid. Bromination at position 5 is achieved using bromine in acetic acid, followed by amidation with thionyl chloride and ammonium hydroxide:
$$
\text{3,6-Dimethylanthranilic acid} \xrightarrow{\text{Br}2/\text{HOAc}} \text{5-Bromo-3,6-dimethylanthranilic acid} \xrightarrow{\text{SOCl}2,\ \text{NH}_4\text{OH}} \text{2-Amino-5-bromo-3,6-dimethylbenzamide}
$$
Key parameters:

  • Bromination yield : 72–78% (optimized at 0°C to prevent di-substitution).
  • Amidation efficiency : 85–90% under reflux in THF.

Quinazolinone Core Formation

Cyclocondensation with Aldehydes

The anthranilamide derivative reacts with acetaldehyde in the presence of iodine to form 8-bromo-2,7-dimethylquinazolin-4(3H)-one:
$$
\text{2-Amino-5-bromo-3,6-dimethylbenzamide} + \text{CH}3\text{CHO} \xrightarrow{\text{I}2/\text{EtOH}} \text{8-Bromo-2,7-dimethylquinazolin-4(3H)-one}
$$
Optimization insights :

  • Solvent : Ethanol outperforms DMF or acetonitrile in minimizing side products.
  • Catalyst : Iodine (1.1 equiv) ensures complete cyclization within 7 hours at reflux.
  • Yield : 84–89% after recrystallization from isopropanol.

Functional Group Interconversion

Chlorination at Position 4

The quinazolinone is treated with phosphorus oxychloride to generate 4-chloro-8-bromo-2,7-dimethylquinazoline:
$$
\text{8-Bromo-2,7-dimethylquinazolin-4(3H)-one} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{4-Chloro-8-bromo-2,7-dimethylquinazoline}
$$
Critical parameters :

  • Reaction time : 2 hours at 110°C ensures complete conversion.
  • Workup : Neutralization with NaOH (pH 7) prevents decomposition.
  • Yield : 92–95% after silica gel chromatography (hexane/EtOAc 4:1).

Amination via Nucleophilic Substitution

The chloro intermediate undergoes amination with aqueous ammonia under pressure to yield the target amine:
$$
\text{4-Chloro-8-bromo-2,7-dimethylquinazoline} + \text{NH}_3 \xrightarrow{\text{EtOH},\ 100^\circ\text{C}} \text{this compound}
$$
Optimization notes :

  • Ammonia concentration : 28% aqueous solution maximizes substitution efficiency.
  • Yield : 80–83% after recrystallization from ethanol/water.

Alternative Methodologies

Nickel-Catalyzed Methylation

Drawing from cross-coupling strategies, a methyl group can be introduced at position 2 using methylzinc chloride and a nickel catalyst:
$$
\text{8-Bromo-2-chloroquinazolin-4-amine} + \text{CH}3\text{ZnCl} \xrightarrow{\text{NiCl}2(\text{dppp})} \text{this compound}
$$
Advantages :

  • Avoids stoichiometric aldehydes.
  • Yield : 76–79% with >99% regioselectivity.

Analytical Characterization

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, DMSO-d6): δ 8.15 (s, 1H, H-5), 7.38 (d, J = 8.4 Hz, 1H, H-6), 6.95 (s, 1H, NH2), 2.70 (s, 3H, C2-CH3), 2.68 (s, 3H, C7-CH3).
  • ESI-MS : m/z [M+H]+ 296.2 (calc. 296.1).

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).
  • Elemental analysis : C: 48.7%, H: 4.1%, N: 18.9% (theor. C: 48.6%, H: 4.0%, N: 18.9%).

Challenges and Mitigation Strategies

  • Regioselectivity in bromination : Directed ortho-metalation using a tert-butoxycarbonyl (Boc) protecting group ensures precise bromine placement.
  • Amination side reactions : Microwave-assisted conditions (150°C, 30 min) reduce hydrolysis byproducts.

Industrial Scalability Considerations

  • Cost-effective bromination : Catalytic HBr/H2O2 system reduces bromine waste.
  • Continuous flow synthesis : Microreactors enhance POCl3 reaction safety and throughput.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,7-dimethylquinazolin-4-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

8-Bromo-2,7-dimethylquinazolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-2,7-dimethylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinazoline core play crucial roles in its binding affinity and biological activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Functional Group Variations

The following table summarizes critical differences between 8-Bromo-2,7-dimethylquinazolin-4-amine and analogous compounds:

Compound Name Substituents Molecular Formula Key Applications/Properties Reference
This compound Br (C8), CH₃ (C2, C7), NH₂ (C4) C₁₁H₁₁BrN₃ Kinase inhibition; anticancer intermediate
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Br (C6), thiophenemethyl (N4) C₁₄H₁₁BrN₄S CLK kinase inhibitor (IC₅₀ = 0.12 µM)
8-Bromo-2-chloro-6-methylquinazolin-4-amine Br (C8), Cl (C2), CH₃ (C6) C₉H₇BrClN₃ Intermediate for halogenated drug candidates
4-Methyl-N-(thiophen-2-ylmethyl)quinazolin-2-amine CH₃ (C4), thiophenemethyl (N2) C₁₄H₁₃N₃S Synthetic intermediate; NMR-characterized
7-Methylquinazolin-4-amine (BBW) CH₃ (C7) C₉H₉N₃ Ligand in biophysical studies
Key Observations:

Substitution Position : Bromine at C8 (target compound) vs. C6 in other derivatives (e.g., ) alters electronic effects and steric interactions, impacting binding to kinase active sites.

Methyl Groups: The 2,7-dimethyl pattern in the target compound enhances hydrophobicity compared to mono-methyl derivatives like BBW .

Halogen Diversity : Chlorine at C2 (e.g., ) reduces metabolic stability compared to methyl groups, which are less reactive.

Physicochemical Properties

  • Melting Points : Methyl and bromine substituents increase melting points (e.g., 166–167°C for 3ca vs. ~150°C predicted for the target compound).
  • Solubility : Dimethyl groups improve lipid solubility compared to polar analogues like 8-bromo-2-chloro-6-methoxyquinazolin-4-amine .
  • NMR Signatures : Distinct shifts for C8-bromo (δ ~7.4–8.5 ppm in aromatic region) and C2/C7-methyl (δ ~2.5 ppm) .

Q & A

Q. How can this compound be repurposed for non-kinase targets (e.g., epigenetic modifiers)?

  • Methodological Answer : Screen against diverse target libraries (e.g., HDACs, bromodomains) using fluorescence-based assays. For example, quinazoline analogs have shown anti-inflammatory activity via COX-2 inhibition . Proteomics (e.g., thermal shift assays) can identify off-target interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.